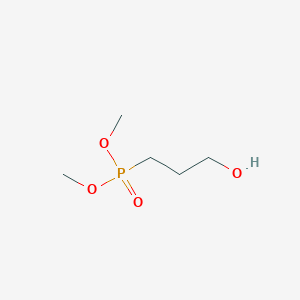
Dimethyl (3-hydroxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-hydroxypropyl)phosphonate is an organic compound with the chemical formula C5H13O4P. It is a phosphonate ester that features a hydroxyl group attached to a propyl chain, which is further connected to a dimethyl phosphonate group. This compound is of interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3-hydroxypropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Dimethyl phosphite and 3-chloropropanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is heated under reflux for several hours.
The reaction yields this compound along with by-products that can be removed through purification techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability. Industrial methods often employ similar reactants and catalysts but may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-hydroxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl (3-oxopropyl)phosphonate.
Reduction: The compound can be reduced to form dimethyl (3-hydroxypropyl)phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Dimethyl (3-oxopropyl)phosphonate.
Reduction: Dimethyl (3-hydroxypropyl)phosphine.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (3-hydroxypropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of phosphonate-based drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (3-hydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This stability is due to the presence of the phosphonate group, which can participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the hydroxyl group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar structure but with a shorter carbon chain.
Dimethyl (3-aminopropyl)phosphonate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Dimethyl (3-hydroxypropyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
54731-74-7 |
|---|---|
Formule moléculaire |
C5H13O4P |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
3-dimethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C5H13O4P/c1-8-10(7,9-2)5-3-4-6/h6H,3-5H2,1-2H3 |
Clé InChI |
VVPIOJRUCSFBBJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


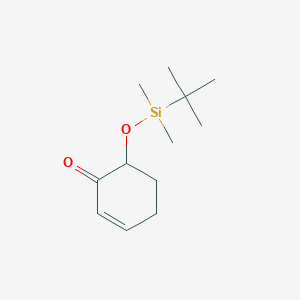

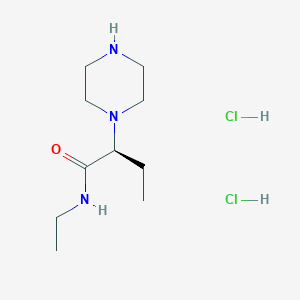
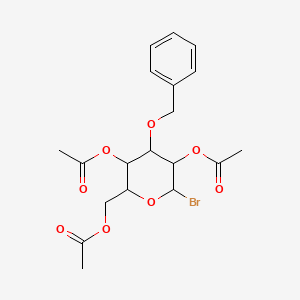
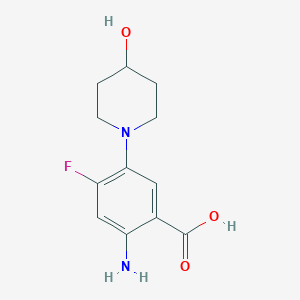
![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)


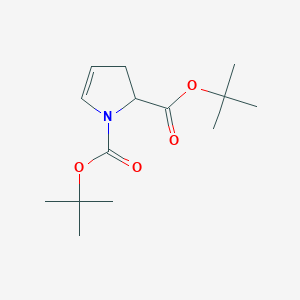
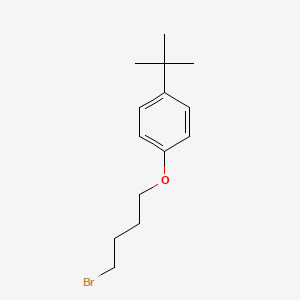
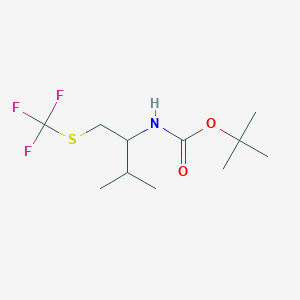
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
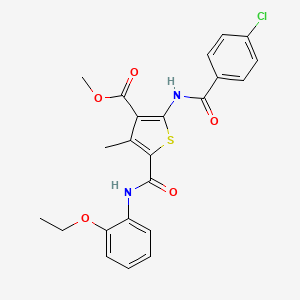
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
